molecular formula C14H7N3O4 B12107639 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde

Cat. No.: B12107639
M. Wt: 281.22 g/mol
InChI Key: AEOGQDPQRKNIFS-UHFFFAOYSA-N
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Description

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde: is a chemical compound with the molecular formula C14H7N3O4. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry. The presence of nitro and aldehyde functional groups in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde typically involves the nitration of 1,10-phenanthroline followed by formylation The nitration process introduces a nitro group at the 5-position of the phenanthroline ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid.

    Reduction: 5-Amino-1,10-phenanthroline-2,9-dicarbaldehyde.

    Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A parent compound used widely in coordination chemistry.

    5-Nitro-1,10-phenanthroline: Similar to 5-Nitro-1,10-phenanthroline-2,9-dicarbaldehyde but lacks the aldehyde groups.

    1,10-Phenanthroline-2,9-dicarboxylic acid: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both nitro and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions and make it suitable for diverse applications in chemistry, biology, and industry.

Properties

IUPAC Name

5-nitro-1,10-phenanthroline-2,9-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O4/c18-6-9-2-1-8-5-12(17(20)21)11-4-3-10(7-19)16-14(11)13(8)15-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOGQDPQRKNIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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